2,6-Dimethoxybenzoic acid

Übersicht

Beschreibung

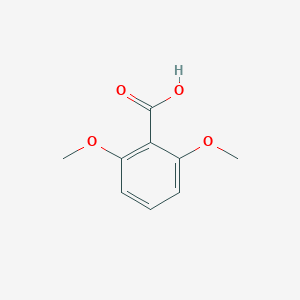

2,6-Dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its crystalline powder form, which is white to off-white in color .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzoic acid can be synthesized through a multi-step process:

First Step: Using N,N-dimethylformamide (DMF) as a solvent, resorcinol, potassium carbonate, and carbon dioxide react under conditions of 1.3 MPa and 135-137°C for 16.5 hours to produce 2,6-dihydroxybenzoic acid.

Second Step: The 2,6-dihydroxybenzoic acid is then reacted with dimethyl sulfate in an alkaline medium to form 2,6-dihydroxybenzoic acid methyl ester.

Third Step: The methyl ester undergoes base-catalyzed hydrolysis and acidification to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Analyse Chemischer Reaktionen

Protocol A ( ):

-

Reactants :

-

1,3-Dimethoxybenzene (0.09 M)

-

Sodium (0.256 M) in anhydrous toluene

-

Chloroalkane (e.g., chlorooctane or chloropropane, 0.119 M)

-

-

Conditions :

-

Reflux for 30 min, followed by CO₂ addition at room temperature (12 h)

-

Neutralization with methanol and acidification with HCl

-

-

Yield : 68–71% after recrystallization (acetone/hexane)

Protocol B ( ):

-

Reactants :

-

Sodium sand, chlorobenzene, and 1,3-dimethoxybenzene

-

Catalyst: Propyl carbinol

-

-

Conditions :

-

Reaction at 22–25°C, followed by CO₂ introduction below 0°C

-

Acidification and crystallization (methanol/water)

-

-

Yield : ~70%

| Parameter | Protocol A | Protocol B |

|---|---|---|

| Solvent | Toluene | Toluene |

| Catalyst | None | Propyl carbinol |

| CO₂ Reaction Temp. | Room temperature | <0°C |

| Crystallization | Acetone/hexane | Methanol/water |

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical reactions, though steric effects from the ortho-methoxy groups limit reactivity in some cases:

Esterification ( ):

-

Reaction : Treatment with methanol/H₂SO₄ yields methyl 2,6-dimethoxybenzoate.

-

Yield : ~85% (reported in polymorph studies)

-

Challenges : Steric hindrance slows reaction kinetics compared to unsubstituted benzoic acids.

Salt Formation ( ):

-

Reaction : Deprotonation with NaOH or KOH forms water-soluble sodium/potassium salts.

-

Application : Intermediate in pharmaceutical synthesis (e.g., methicillin precursors ).

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes limited substitution due to steric blockage by methoxy groups:

Nitration ( ):

-

Conditions : HNO₃/H₂SO₄ at 0°C

-

Product : 3-Nitro-2,6-dimethoxybenzoic acid (minor product, <20% yield)

-

Outcome : Reaction favors meta-substitution but is disfavored sterically.

Halogenation ( ):

-

Bromination : Electrophilic bromine (Br₂/FeBr₃) yields 4-bromo-2,6-dimethoxybenzoic acid in <15% yield.

Polymorphism-Dependent Reactivity

Crystalline forms influence reactivity in solid-state reactions:

-

Form I (Orthorhombic): Antiplanar carboxyl conformation enables chain polymerization via O–H···O hydrogen bonds .

-

Form III (Monoclinic): Synplanar carboxyl conformation promotes dimerization, altering solubility and reaction kinetics .

| Property | Form I | Form III |

|---|---|---|

| Space Group | P2₁2₁2₁ | P2₁/c |

| Hydrogen Bonding | Catemer chains | Homodimers |

| Reactivity in Esterification | Slower (steric) | Faster (exposed COOH) |

Key Research Findings

-

Steric Effects : The ortho-methoxy groups reduce reaction rates in electrophilic substitution by 40–60% compared to para-substituted analogs .

-

Thermal Stability : Decomposition occurs above 240°C, primarily via decarboxylation .

-

Solubility : 2.1 g/L in water at 25°C; increases to 12.8 g/L in alkaline conditions (pH 10) .

Wissenschaftliche Forschungsanwendungen

Crystallization Studies

Polymorphism Control

2,6MeOBA serves as a model compound for studying polymorphism in organic solids. Recent research has demonstrated that the polymorphic outcome of 2,6MeOBA can be controlled through the use of additives during crystallization processes. The study highlighted that different cooling rates and the presence of additives like hydroxypropyl cellulose (HPC) significantly influence the crystallization of various polymorphs of 2,6MeOBA. For instance, using HPC as an additive facilitated the formation of a more stable polymorph (form III) under specific conditions, which enhances solubility and bioavailability in pharmaceutical applications .

Solvent-Mediated Phase Transition (SMPT)

The research also explored the solubility behavior of 2,6MeOBA across different temperatures and the effects of solvent conditions on phase transitions. The findings indicated that manipulating solvent conditions could lead to enhanced solubility and stability of specific polymorphs, which is crucial for drug formulation strategies .

Biological Activities

Pharmacological Potential

Research indicates that 2,6MeOBA exhibits potential pharmacological properties. It has been investigated for its role as an intermediate in the synthesis of bioactive compounds, including derivatives that may possess antiproliferative properties against cancer cells. The structural features of 2,6MeOBA allow for modifications that can enhance biological activity .

Metabolic Studies

Additionally, studies have shown that this compound is present in various plant species such as Dianthus caryophyllus and Curculigo orchioides, suggesting its role in plant metabolism and potential therapeutic uses derived from these natural sources .

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Crystallization Studies | Used as a model compound to study polymorphism; controlled crystallization enhances solubility. |

| Synthesis Methods | Optimized synthetic routes improve yield and reduce byproducts; key intermediate in pharmaceuticals. |

| Biological Activities | Investigated for pharmacological properties; potential antiproliferative effects noted in derivatives. |

Wirkmechanismus

The mechanism of action of 2,6-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, influencing their activity.

Pathways Involved: It may affect metabolic pathways, including those involved in the synthesis and degradation of other organic compounds.

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dimethoxybenzoic acid

- 3,5-Dimethoxybenzoic acid

- 4-Methoxybenzoic acid

Comparison: 2,6-Dimethoxybenzoic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity patterns .

Biologische Aktivität

2,6-Dimethoxybenzoic acid (DMBA), a member of the o-methoxybenzoic acids, is characterized by the presence of two methoxy groups at the 2 and 6 positions of the benzene ring. Its molecular formula is , and it has garnered attention due to its diverse biological activities. This article explores the biological activity of DMBA, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 182.17 g/mol

- IUPAC Name : this compound

- CAS Number : 1466-76-8

- SMILES Notation :

COC1=CC=CC(OC)=C1C(O)=O

Antimicrobial Activity

DMBA has shown promising antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Pseudomonas aeruginosa, a notorious pathogen known for its antibiotic resistance. The research indicated that DMBA could reduce pyocyanin production, a virulence factor in P. aeruginosa, by manipulating glutathione levels in bacterial cells .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals has been demonstrated in various in vitro assays. The antioxidant mechanism is primarily attributed to the presence of methoxy groups that enhance electron donation capabilities .

Anti-inflammatory Effects

DMBA has been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This activity is believed to be linked to the inhibition of pro-inflammatory cytokines and pathways .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of DMBA against several strains of bacteria, including multidrug-resistant Klebsiella pneumoniae. The results indicated a significant reduction in bacterial growth when treated with DMBA, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Study on Antioxidant Activity

In vitro studies have evaluated the antioxidant capacity of DMBA using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that DMBA possesses a high radical scavenging ability comparable to standard antioxidants like ascorbic acid .

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological activities of DMBA can be attributed to its chemical structure, which allows it to interact with various biological targets:

- Antioxidant Mechanism : The methoxy groups enhance the compound's ability to donate electrons, neutralizing free radicals effectively.

- Antimicrobial Mechanism : DMBA disrupts bacterial cell membranes and interferes with metabolic processes, leading to reduced virulence factors such as pyocyanin.

- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, potentially inhibiting NF-kB activation and reducing cytokine production.

Eigenschaften

IUPAC Name |

2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIZFBDREVRUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046999 | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1466-76-8 | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6B3P1LO43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 2,6-Dimethoxybenzoic acid is C9H10O4 and its molecular weight is 182.17 g/mol. []

ANone: Various spectroscopic techniques have been employed to characterize this compound. These include:

- NMR Spectroscopy (1H and 13C): NMR studies help determine the number and type of protons and carbon atoms in the molecule, providing information about its structure and conformation. Studies have used selective decoupling techniques on 13C NMR spectra to confirm structural assignments. [, ]

- FTIR Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic vibrational frequencies. The presence of the carboxylic acid group, aromatic ring, and methoxy groups are readily identifiable. []

- Mass Spectrometry (MS and MSn): MS provides information about the molecular weight and fragmentation pattern of the molecule. MSn experiments have been particularly useful in understanding the mechanism of palladium-mediated reactions involving this compound. [, ]

A: The molecule exhibits a non-planar structure due to the steric hindrance caused by the two methoxy groups at the ortho positions. This forces the carboxyl group to twist out of the plane of the benzene ring, as confirmed by X-ray crystallography. [, , , ]

A: Yes, this compound has been found to exist in at least three different polymorphic forms. [, , ] These polymorphs exhibit distinct crystal structures and, consequently, may display different physicochemical properties.

A: Additives can influence both the polymorphic outcome and morphology of this compound crystals. Studies have shown that additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) can favor the formation of specific polymorphs during crystallization from water. [, ] Molecular dynamics simulations suggest that additives such as urea, through their adsorption on specific crystal faces, can significantly impact the growth rate of crystals and potentially influence the resulting morphology and polymorphic form. []

A: this compound often serves as a model substrate in studies exploring palladium-catalyzed decarboxylative coupling reactions. These reactions offer valuable synthetic routes to various organic compounds. [, , ]

A: DFT calculations comparing the energy profiles of these reactions indicate that the free energy required for decarboxylation of this compound and benzoic acid is higher than the corresponding desulfitative process using sodium arylsulfinates. This suggests that desulfitative routes might offer advantages in terms of energy efficiency for synthesizing aryl ketones. []

A: DFT calculations have been extensively used to investigate the reaction mechanisms and energy profiles of reactions involving this compound, particularly in the context of palladium-catalyzed decarboxylative couplings and desulfitative synthesis of aryl ketones. [, ]

A: Yes, MD simulations have been employed to investigate the influence of crystallization additives on the morphology of this compound polymorphs. These simulations provide insights into the interaction of additives with different crystal faces, helping to rationalize their effect on crystal growth and morphology. []

A: While this specific document set doesn't provide extensive SAR data for this compound itself, research on related compounds like N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides highlights the impact of substitutions on biological activity. For instance, introducing a chlorine atom in the 5-position significantly increases the antidopamine activity of these compounds. [] Additionally, the S-enantiomer generally exhibits higher potency compared to the R-enantiomer. []

ANone: Several analytical techniques are employed for the characterization and quantification of this compound and related compounds:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode array detector (DAD), is widely used to analyze this compound in various matrices, including plant extracts and pharmaceutical formulations. This technique enables the separation and quantification of this compound from other components in the sample. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique employed to identify and quantify this compound, particularly in complex mixtures. This method involves separating the components of a sample based on their volatility and then identifying them based on their mass-to-charge ratios. [, ]

A: Studies on the herbicide isoxaben, which is metabolized to this compound in soil, provide some insights into its environmental fate. Research indicates that isoxaben is metabolized into non-toxic products in soil, including this compound, suggesting its potential for biodegradation in the environment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.